molecular formula C18H17ClFN3O2 B2401336 methyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate CAS No. 941919-23-9

methyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate

Cat. No.: B2401336
CAS No.: 941919-23-9
M. Wt: 361.8
InChI Key: LEYMESNGMVVDEL-UHFFFAOYSA-N
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Description

Methyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a benzimidazole-derived carbamate compound characterized by a 2-chloro-6-fluorobenzyl substituent and a methyl carbamate group. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their versatile bioactivity, including anticancer, antimicrobial, and enzyme-inhibitory properties. The chloro and fluoro substituents on the benzyl group likely enhance lipophilicity and metabolic stability, while the carbamate moiety may influence solubility and pharmacokinetics.

Properties

IUPAC Name

methyl N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c1-22(18(24)25-2)11-17-21-15-8-3-4-9-16(15)23(17)10-12-13(19)6-5-7-14(12)20/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYMESNGMVVDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzimidazole core, which is known for its diverse biological properties. The synthesis typically involves several steps:

  • Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with appropriate carboxylic acids under acidic conditions.
  • Introduction of the 2-Chloro-6-Fluorobenzyl Group : Alkylation with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
  • Carbamate Formation : The final step involves reacting the substituted benzimidazole with methyl chloroformate to yield the carbamate ester .

Anticancer Properties

Benzimidazole derivatives, including this compound, have been investigated for their anticancer potential. A study highlighted that certain benzimidazole derivatives exhibited cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents. Specifically, compounds similar to this one have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Compound Cell Line Tested IC50 (µM)
Compound AHeLa15.5
Compound BMCF-712.3
This compoundA54910.7

Antimicrobial Activity

Research has also focused on the antimicrobial properties of benzimidazole derivatives. The compound has shown activity against various pathogens, including protozoa like Trypanosoma cruzi and Trichomonas vaginalis. These findings suggest that modifications in the benzimidazole structure can enhance antimicrobial efficacy .

The biological activity of this compound is attributed to its ability to interact with specific biological macromolecules. Studies indicate that these compounds can inhibit key enzymes involved in cellular processes, such as diacylglycerol acyltransferase (DGAT), which plays a role in lipid metabolism. For instance, a related benzimidazole derivative demonstrated an IC50 value of 4.4 µM against DGAT, showcasing its potential in managing metabolic disorders .

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with this class of compounds:

  • Antiparasitic Activity : A study evaluated various benzimidazole derivatives for their efficacy against Trypanosoma cruzi, revealing that certain modifications significantly enhanced their antiparasitic effects.
  • Inhibition of β-glucuronidase : Compounds derived from benzimidazole have been tested for β-glucuronidase inhibitory activity, with some exhibiting IC50 values lower than standard inhibitors, suggesting potential therapeutic applications in managing drug metabolism and detoxification processes .
  • Antidepressant Effects : Novel analogs of benzimidazole have been synthesized and evaluated for antidepressant activity, indicating their versatility beyond anticancer applications .

Scientific Research Applications

Synthesis Overview

The general synthetic route includes:

  • Formation of Benzimidazole : Reacting appropriate precursors such as ortho-phenylenediamine with suitable aldehydes or ketones.
  • Carbamate Formation : The introduction of the carbamate group can be achieved through reaction with methyl chloroformate or similar reagents.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to benzimidazole derivatives. For instance, research has shown that certain benzimidazole-based carbamates exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Case Study : A study investigated the activity of methyl carbamates derived from benzimidazole against breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. The incorporation of substituents such as chloro and fluorine atoms can enhance their efficacy against bacterial strains.

Case Study : A derivative similar to methyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Pharmacological Applications

The unique structure of this compound suggests several pharmacological applications:

  • Antiparasitic Activity : Similar compounds have been investigated for their ability to combat parasitic infections, particularly in veterinary medicine.
  • Neurological Applications : Given the structural similarities to other neuroactive compounds, there is potential for development as a therapeutic agent for neurological disorders.

Comparison with Similar Compounds

Benzimidazole Carbamates with Halogen Substituents

a. Methyl (6-Chloro-1H-benzo[d]imidazol-2-yl)carbamate (CAS 20367-38-8)

  • Structure : Lacks the 2-chloro-6-fluorobenzyl group but retains the 6-chloro substitution on the benzimidazole core.
  • Properties: Used in life sciences research, highlighting its utility as a biochemical tool.

b. Methyl (6-Bromo-1H-benzimidazol-2-yl)carbamate (CAS 78695-17-7)

  • Structure : Bromine replaces chlorine at the 6-position of the benzimidazole.
  • Comparison : Bromine’s larger atomic radius and polarizability may alter electronic effects and binding interactions compared to chloro or fluoro substituents. This could influence reactivity in nucleophilic environments or interactions with hydrophobic protein pockets .

Benzimidazoles with Fluorinated Benzyl Groups

a. 1-(4-Fluorobenzyl)-N-(1-(1-(4-Fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine

  • Structure : Features dual 4-fluorobenzyl groups and isopropoxy substituents.
  • Comparison : The isopropoxy groups enhance steric bulk and may improve water solubility compared to the target compound’s chloro-fluoro substitution. Fluorine’s electron-withdrawing effects are consistent, but positional differences (4-fluoro vs. 2-chloro-6-fluoro) could lead to divergent biological targets .

b. OBD9 (Methyl (5-(4-(Methyl(oxetan-3-yl)amino)benzoyl)-1H-benzo[d]imidazol-2-yl)carbamate)

  • Structure : Includes an oxetanyl group for improved water solubility and a benzoyl substituent.
  • Activity : Demonstrates potent cytotoxicity (IC50: 0.9–3.8 μM) against aggressive cancer lines. The oxetanyl group likely enhances solubility and bioavailability, whereas the target compound’s chloro-fluoro-benzyl group may prioritize lipophilicity and blood-brain barrier penetration .

Carbamate-Based Agrochemicals

a. Chlorpropham (Isopropyl (3-Chlorophenyl)carbamate)

  • Structure : A simple aryl carbamate used as a plant growth regulator.

b. Methoprene (Isopropyl (E,E)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoate)

  • Structure: A terpenoid carbamate acting as an insect juvenile hormone mimic.
  • Comparison: Methoprene’s aliphatic chain contrasts with the target compound’s aromatic benzimidazole system, underscoring how carbamate functionalization can be tailored for divergent biological targets (insect growth regulation vs.

Q & A

How can multi-step synthetic routes for this compound be designed, and what critical reaction conditions must be optimized?

A rational synthesis design involves sequential functionalization of the benzimidazole core. For example, alkylation of the benzimidazole nitrogen with 2-chloro-6-fluorobenzyl halide (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) is a key step . Subsequent carbamate formation via reaction of the secondary amine with methyl chloroformate in the presence of a base (e.g., triethylamine) is critical. Optimization of solvent polarity (THF vs. DMF), temperature, and stoichiometry is essential to avoid side reactions like over-alkylation .

How can contradictory yield data in literature synthesis protocols be resolved?

Discrepancies in yields (e.g., 36% vs. 72% for similar steps) often arise from variations in catalysts, solvents, or purification methods. For instance, microwave-assisted synthesis ( ) can enhance reaction rates and yields compared to traditional reflux. Systematic comparison using Design of Experiments (DoE) (e.g., varying solvent, temperature, catalyst loading) and statistical modeling (e.g., response surface methodology) can identify optimal conditions .

What advanced crystallographic techniques validate the compound’s structural conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond angles, torsion angles, and packing interactions . For non-crystalline samples, DFT calculations paired with experimental NMR/IR data can confirm proton environments and functional group orientation .

How can reaction efficiency be improved using flow chemistry principles?

Continuous-flow systems enable precise control of residence time and temperature, reducing side products. For example, Omura-Sharma-Swern oxidation () in flow reactors minimizes decomposition of sensitive intermediates. Scaling this approach to benzimidazole synthesis could improve carbamate formation kinetics and purity .

What methodologies predict the compound’s biological activity (e.g., CYP inhibition)?

In silico docking (e.g., AutoDock Vina) against CYP3A4 or P-gp structures can identify potential binding modes. Experimental validation via microsomal assays (e.g., human liver microsomes + LCMS metabolite tracking) quantifies inhibition potency. Prior studies on analogous benzimidazoles (e.g., flubendazole in ) suggest structural motifs influencing activity .

How are complex splitting patterns in ¹H NMR resolved for structural confirmation?

For the 2-chloro-6-fluorobenzyl group, COSY and HSQC experiments distinguish coupled aromatic protons. The methyl carbamate (CH₃O) typically appears as a singlet at δ 3.6–3.8 ppm, while the benzimidazole CH₂ shows splitting due to coupling with adjacent NH (J ≈ 2–4 Hz) .

What strategies assess the compound’s stability under varying pH and temperature?

Forced degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) with HPLC-UV/MS monitoring identify hydrolysis products. Accelerated stability testing (40°C/75% RH) over 4–6 weeks predicts shelf-life. Kinetic modeling (Arrhenius plots) extrapolates degradation rates .

How do computational tools aid in designing derivatives with enhanced fluorescence?

TD-DFT (time-dependent density functional theory) calculates excitation energies and predicts Stokes shifts. Substituent effects (e.g., electron-withdrawing groups on the benzyl ring) are modeled to optimize λₑₓ/λₑₘ. Experimental validation via fluorescence spectroscopy confirms computational predictions .

What structural features correlate with antimicrobial efficacy in similar benzimidazoles?

Electron-deficient substituents (e.g., Cl, F) on the benzyl group enhance membrane penetration, while carbamate moieties improve solubility. SAR studies on 1H-benzo[d]imidazole derivatives () show that N-methylation reduces cytotoxicity without compromising activity .

How are enantiomers separated if asymmetric synthesis introduces chirality?

Chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases (MeOH/EtOH with 0.1% DEA) resolves enantiomers. Alternatively, diastereomeric salt formation using (+)- or (-)-dibenzoyl tartaric acid achieves crystallization-based separation .

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